

Spectroscopic Analysis of 4-Methylphthalic Anhydride: A Technical Guide

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Compound of Interest

Compound Name: 4-Methylphthalic anhydride

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An in-depth examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-methylphthalic anhydride**, providing researchers, scientists, and drug development professionals with a comprehensive reference for the structural elucidation of this compound.

This technical guide presents a detailed analysis of the spectral data of **4-methylphthalic anhydride** ($C_9H_6O_3$), a key intermediate in the synthesis of various organic compounds. The following sections provide quantitative spectral data in tabular format, detailed experimental protocols for data acquisition, and logical diagrams illustrating the relationships between spectroscopic techniques and structural information.

Spectroscopic Data Summary

The spectral data for **4-methylphthalic anhydride**, acquired through 1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry, are summarized below. These data points are crucial for the verification and characterization of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Data

Table 1: 1H NMR Spectral Data of **4-Methylphthalic Anhydride**[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.96	d	1H	Aromatic H
7.91	s	1H	Aromatic H
7.82	d	1H	Aromatic H
2.54	s	3H	-CH ₃

Table 2: ¹³C NMR Spectral Data of **4-Methylphthalic Anhydride**

Chemical Shift (δ) ppm	Assignment
164.2	C=O
163.9	C=O
148.1	Aromatic C
136.2	Aromatic C-H
132.5	Aromatic C
125.4	Aromatic C-H
124.9	Aromatic C
122.8	Aromatic C-H
22.1	-CH ₃

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Peaks of **4-Methylphthalic Anhydride**[\[2\]](#)[\[3\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1850 - 1800	Strong	C=O stretch (symmetric)
~1790 - 1740	Strong	C=O stretch (asymmetric)
~1600	Medium	Aromatic C=C stretch
~1260	Strong	C-O-C stretch
~900	Medium	Aromatic C-H bend

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data (Electron Ionization) of **4-Methylphthalic Anhydride**[\[1\]](#)[\[4\]](#)

m/z	Relative Intensity	Assignment
162	Moderate	[M] ⁺ (Molecular Ion)
118	High	[M - CO ₂] ⁺
90	High	[M - CO ₂ - CO] ⁺
89	High	[M - CO ₂ - CO - H] ⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **4-methylphthalic anhydride**, a solid, can be obtained using either solid-state NMR (ssNMR) or by dissolving the sample in a suitable deuterated solvent.

Solid-State NMR (ssNMR) Protocol:

- **Sample Preparation:** The solid sample of **4-methylphthalic anhydride** is finely powdered and packed into a zirconia rotor.

- Instrumentation: A solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe is used.
- Data Acquisition:
 - For ^{13}C NMR, a cross-polarization magic-angle spinning (CP/MAS) experiment is typically performed to enhance the signal of the low-abundance ^{13}C nuclei.
 - High-power proton decoupling is applied during the acquisition of the ^{13}C signal to remove C-H dipolar coupling and improve resolution.
 - The MAS speed is set to an appropriate rate (e.g., 5-15 kHz) to average out anisotropic interactions and narrow the spectral lines.
 - A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to a suitable external standard, such as adamantane.

Solution-State NMR Protocol:

- Sample Preparation: A small amount of **4-methylphthalic anhydride** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in an NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- Instrumentation: A high-resolution NMR spectrometer is used.
- Data Acquisition: Standard one-dimensional pulse programs are used to acquire the ^1H and $^{13}\text{C}\{^1\text{H}\}$ (proton-decoupled) spectra.
- Data Processing: The data is processed similarly to the solid-state NMR data to obtain the final spectra.

Infrared (IR) Spectroscopy

The IR spectrum of solid **4-methylphthalic anhydride** is typically obtained using the Potassium Bromide (KBr) pellet method.^{[2][4]}

KBr Pellet Method Protocol:

- Sample Preparation:
 - A small amount of **4-methylphthalic anhydride** (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.
 - The mixture is then transferred to a pellet die.
- Pellet Formation: The die is placed in a hydraulic press, and pressure is applied to form a thin, transparent pellet.
- Data Acquisition:
 - A background spectrum of a pure KBr pellet is first recorded.
 - The sample pellet is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of volatile and thermally stable organic compounds like **4-methylphthalic anhydride**.

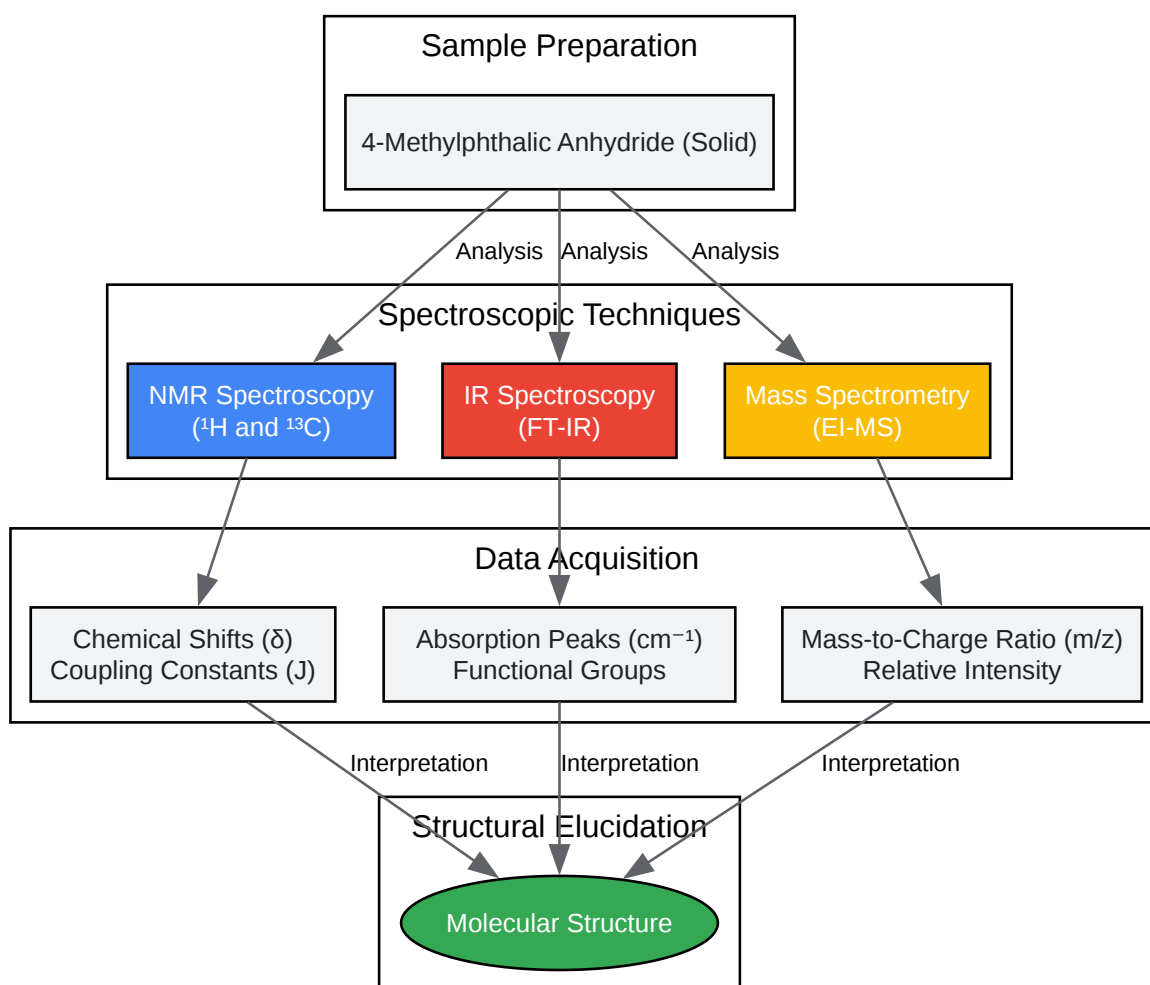
Electron Ionization (EI) Mass Spectrometry Protocol:

- Sample Introduction: A small amount of the solid sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe. The probe is heated to volatilize the sample.

- **Ionization:** The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

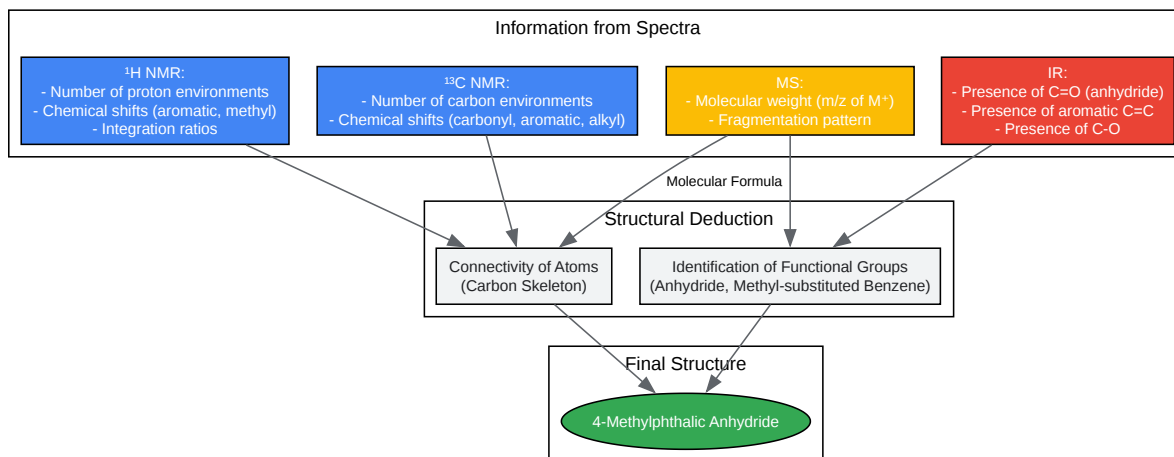
Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical flow of information in the spectroscopic analysis of **4-methylphthalic anhydride**.



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Spectroscopic analysis workflow for **4-Methylphthalic Anhydride**.



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Logical flow for structural elucidation from spectral data.

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References

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